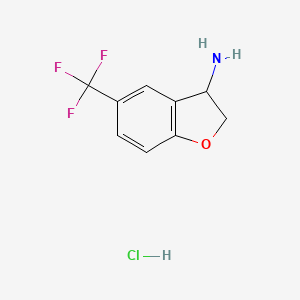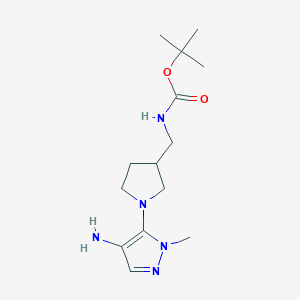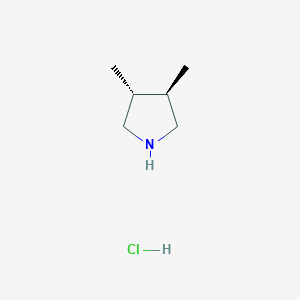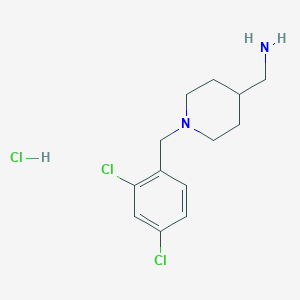
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a benzofuran precursor. Trifluoromethylation is a process that introduces a trifluoromethyl group into an organic compound. This can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may result in the formation of a nitro compound, while reduction may yield an amine derivative.
科学的研究の応用
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylated benzofurans and amines, such as:
- Fluoxetine
- Mefloquine
- Leflunomide
- Nulitamide
- Dutasteride
Uniqueness
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a benzofuran ring. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
1384264-50-9 |
|---|---|
分子式 |
C9H9ClF3NO |
分子量 |
239.62 g/mol |
IUPAC名 |
5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H |
InChIキー |
PLSOBXBCONRYIT-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)


![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)



![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)



![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)
